2,6-dioxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
2,6-Dioxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dioxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The initial step involves the cyclization of a suitable precursor to form the tricyclic core. This can be achieved through a series of condensation reactions, often using reagents such as acetic anhydride and ammonium acetate under reflux conditions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction. This step typically requires a Lewis acid catalyst like aluminum chloride (AlCl3) to facilitate the alkylation.
Oxidation and Nitrile Formation: The final steps involve oxidation to introduce the oxo groups and the formation of the nitrile group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3), while the nitrile group can be introduced using cyanogen bromide (BrCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or the tricyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-Dioxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,6-dioxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dioxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylic acid
- 2,6-Dioxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-methyl
Uniqueness
Compared to similar compounds, 2,6-dioxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is unique due to its specific structural features, such as the presence of the nitrile group and the phenylethyl substituent
Properties
Molecular Formula |
C20H14N4O2 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2,6-dioxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C20H14N4O2/c21-13-15-12-16-18(22-17-8-4-5-10-23(17)20(16)26)24(19(15)25)11-9-14-6-2-1-3-7-14/h1-8,10,12H,9,11H2 |
InChI Key |
ZXAMJAXSQNDTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
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